molecular formula C14H8Cl2N2O2 B13103552 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid

2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B13103552
M. Wt: 307.1 g/mol
InChI Key: FSZLWUFBXSAAEN-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a key chemical building block in medicinal chemistry research, built around the privileged imidazo[1,2-a]pyridine scaffold . This high-value scaffold is recognized for its wide spectrum of biological activities and is found in several market drugs . The carboxylic acid functional group on this compound makes it a versatile intermediate for constructing more complex molecules, primarily through amide coupling reactions to create diverse compound libraries for biological screening . The imidazo[1,2-a]pyridine core is of significant interest in infectious disease research, particularly in the development of novel anti-tuberculosis agents. Compounds based on this structure have demonstrated impressive nanomolar potency against Mycobacterium tuberculosis by targeting the QcrB subunit of the cytochrome bc1:aa3 complex, thereby disrupting bacterial energy metabolism . This mechanism is exemplified by the clinical candidate Telacebec (Q203) . Furthermore, this scaffold is extensively investigated across multiple other therapeutic areas, including oncology and central nervous system (CNS) disorders, due to its potential for antitumor, antiviral, and antibacterial activities . Researchers utilize this specific carboxylic acid derivative as a critical precursor for the synthesis and exploration of new chemical entities with optimized pharmacological properties. This product is intended for research and development purposes in a controlled laboratory setting only.

Properties

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H8Cl2N2O2/c15-8-4-5-10(16)9(7-8)12-13(14(19)20)18-6-2-1-3-11(18)17-12/h1-7H,(H,19,20)

InChI Key

FSZLWUFBXSAAEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C(=O)O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

One-Pot Condensation Approach

A mild, solvent-free, one-pot synthesis has been reported for 2-phenylimidazo[1,2-a]pyridines, which can be adapted for dichlorophenyl derivatives. This involves reacting 2-aminopyridine with substituted acetophenones (e.g., 2,5-dichloroacetophenone) in the presence of a base such as sodium carbonate under solvent-free conditions or mild solvents. The reaction proceeds via cyclization to form the imidazo ring.

Advantages:

  • Avoids toxic solvents and catalysts.
  • Environmentally benign.
  • Simple workup and high yield.
Step Reagents/Conditions Outcome
1 2-Aminopyridine + 2,5-dichloroacetophenone, Na2CO3, solvent-free or mild solvent, heat Formation of 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyridine intermediate

Halogenated Intermediate Route

A two-step reaction involves:

  • Bromination of substituted ethanones (e.g., 2,5-dichloroacetophenone) with N-bromosuccinimide (NBS) to form 2-bromoethanones.
  • Reaction of these bromoethanones with 2-aminopyridine in the presence of potassium carbonate and DMF at room temperature to yield the imidazo[1,2-a]pyridine core.

This method is effective for synthesizing substituted imidazo[1,2-a]pyridines with halogenated phenyl groups.

Step Reagents/Conditions Outcome
1 2,5-Dichloroacetophenone + NBS, methanol, reflux Formation of 2-bromo-2,5-dichloroacetophenone
2 2-Bromo derivative + 2-aminopyridine, K2CO3, DMF, RT Cyclization to 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyridine

Nitrile Intermediate and Hydrolysis Route

According to patent literature, the preparation of imidazo[1,2-a]pyridine-3-carboxylic acids involves:

  • Aminomethylation of imidazo-pyridine to form a 3-dimethylamino derivative.
  • Alkylation to quaternary ammonium salt.
  • Reaction with sodium cyanide to yield a nitrile intermediate.
  • Acid hydrolysis of the nitrile to the carboxylic acid.

This multi-step approach allows precise functionalization at the 3-position with carboxylic acid.

Step Reagents/Conditions Outcome
1 Aminomethylation of imidazo-pyridine 3-Dimethylamino derivative
2 Alkylation with methyl iodide Quaternary ammonium salt
3 Reaction with NaCN 3-Acetonitrile derivative
4 Acid hydrolysis 3-Carboxylic acid imidazo[1,2-a]pyridine

Research Findings and Optimization

  • Yield and Purity: The solvent-free one-pot method and halogenated intermediate routes yield high purity products with good to excellent yields (typically 70-90%).
  • Reaction Conditions: Mild temperatures (room temperature to reflux) and bases like potassium carbonate or sodium carbonate are preferred for cyclization steps.
  • Spectral Confirmation: Characterization by FTIR shows N-H stretching near 3300 cm^-1 and C=O stretching near 1700 cm^-1, confirming the carboxylic acid group. NMR and mass spectrometry confirm the substitution pattern and molecular weight (~307 g/mol).

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
One-Pot Condensation 2-Aminopyridine, 2,5-dichloroacetophenone, Na2CO3, solvent-free or mild solvent, heat Simple, solvent-free, eco-friendly 75-85 Mild, scalable
Halogenated Intermediate Route NBS bromination, 2-aminopyridine, K2CO3, DMF, RT Good control, mild conditions 70-90 Requires bromination step
Nitrile Intermediate & Hydrolysis Aminomethylation, methyl iodide, NaCN, acid hydrolysis Precise 3-position functionalization 60-80 Multi-step, patented route
Multicomponent Condensation 2-Aminopyridine, aldehyde, isonitrile, acid catalyst Metal-free, versatile Variable Adaptable, green chemistry approach

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Research has shown that derivatives of imidazo[1,2-a]pyridine, including 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid, exhibit significant antimicrobial properties. A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and tested them against Mycobacterium tuberculosis H37Rv. Notably, some compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006μM0.006\,\mu M, indicating their potential as effective antitubercular agents .

Cholinesterase Inhibition:
The compound has also been evaluated for its cholinesterase inhibitory activities. A study reported that certain derivatives exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one derivative had an IC50 value of 79μM79\,\mu M, highlighting its potential in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

Cosmetic Formulation

Stability and Efficacy:
The incorporation of imidazo[1,2-a]pyridine derivatives in cosmetic formulations has been explored due to their stability and skin compatibility. A review discussed the role of various polymers in cosmetic formulations and noted that compounds like this compound could enhance the moisturizing properties of creams and lotions .

Structural Insights and Molecular Docking Studies

Binding Affinity:
Molecular docking studies have provided insights into how this compound interacts with biological targets. The imidazo[1,2-a]pyridine ring can form π···π interactions with residues in the active sites of enzymes such as AChE and BChE. The presence of the dichloro-substituted phenyl side chain enhances binding affinity due to halogen···O interactions with specific amino acids within the enzyme's acyl pocket .

Data Table: Summary of Biological Activities

Compound Target Activity IC50/MIC (µM)
2-(Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acidMycobacterium tuberculosisAntimicrobial≤0.006
2-(Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acidAChECholinesterase Inhibitor79
Various derivativesBChECholinesterase InhibitorRange: 65 - 288

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-3-carboxylic Acid (CAS: 6200-60-8)

  • Structure : Lacks the 2,5-dichlorophenyl substituent, retaining only the imidazo[1,2-a]pyridine core with a carboxylic acid at position 3.
  • Physical Properties :
    • Melting Point: 196–197°C .
  • Key Differences :
    • The absence of dichlorophenyl reduces molecular weight (162.14 g/mol vs. ~327.1 g/mol for the target compound) and lipophilicity.
    • Lower steric bulk may improve solubility in polar solvents but reduce binding affinity to hydrophobic targets .

Imidazo[1,2-a]pyridine-6-carboxylic Acid (CAS: 139022-25-6)

  • Structure : Carboxylic acid at position 6 instead of position 3.
  • Physical Properties :
    • Melting Point: 250°C (decomposition) .
  • Higher thermal stability (decomposition at 250°C) suggests stronger intramolecular interactions or crystal packing compared to the 3-carboxylic acid derivative .

6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid (CAS: 1780609-26-8)

  • Structure : Features a trifluoromethyl group at position 6 and a 1,5-a ring fusion (vs. 1,2-a in the target compound).
  • Trifluoromethyl enhances metabolic stability and lipophilicity but may reduce solubility compared to the dichlorophenyl group .

Ethylsulfonyl-Substituted Imidazo[1,2-a]pyridine Derivatives (Patent Examples)

  • Examples :
    • 2-[3-Ethylsulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine.
    • 2-(3-Ethylsulfonyl-7-iodo-imidazo[1,2-a]pyridin-2-yl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine .
  • Halogen substituents (e.g., iodine, bromine) may enhance radiative stability but pose environmental persistence concerns compared to chlorine .

Comparative Data Table

Compound Name Core Structure Substituents Melting Point/Stability Key Properties
2-(2,5-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid Imidazo[1,2-a]pyridine 2,5-Cl₂Ph at C2; COOH at C3 Not reported High lipophilicity; potential agrochemical use
Imidazo[1,2-a]pyridine-3-carboxylic acid Imidazo[1,2-a]pyridine COOH at C3 196–197°C Lower molecular weight; polar solubility
Imidazo[1,2-a]pyridine-6-carboxylic acid Imidazo[1,2-a]pyridine COOH at C6 250°C (dec.) Higher thermal stability
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid Imidazo[1,5-a]pyridine CF₃ at C6; COOH at C3 Not reported Enhanced metabolic stability
Ethylsulfonyl derivatives (e.g., from ) Imidazo[1,2-a]pyridine Ethylsulfonyl, halogens Varies Electronegative; pesticidal applications

Biological Activity

2-(2,5-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential pharmacological properties. This compound features a unique imidazo[1,2-a]pyridine structure fused with a dichlorophenyl group, which enhances its biological activity. Research has indicated that this compound exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C14H8Cl2N2O3
  • Molecular Weight : Approximately 307.13 g/mol
  • Structure : Characterized by the imidazo[1,2-a]pyridine framework with a dichlorophenyl substitution at the 2-position.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines.

  • Case Study : One study investigated the effects of related imidazo[1,2-a]pyridine compounds on the HCC1937 breast cancer cell line. The results indicated that these compounds induced apoptosis through activation of caspases and cell cycle arrest at the G2/M phase. Specifically, treatment with one derivative led to increased levels of cleaved PARP and active caspases 3 and 7, suggesting a robust mechanism for inducing programmed cell death in cancer cells .

2. Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have also been documented. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Research Findings : A study reported that certain derivatives exhibited potent COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may possess similar anti-inflammatory potential.

3. Antimicrobial Activity

Imidazo[1,2-a]pyridine compounds have been evaluated for their antimicrobial properties against various pathogens.

  • In Vitro Studies : Compounds within this class showed significant activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. The presence of electron-withdrawing groups such as chlorine enhances the potency and selectivity of these compounds.

Compound NameSimilarityKey Features
5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid0.96Methyl substitution at the 5-position
6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid0.92Methyl substitution at the 6-position
8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid0.91Methyl substitution at the 8-position
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid0.89Chlorine substitution at the 6-position
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid0.88Bromine substitution at the 6-position

The dichlorophenyl group in our compound is particularly noteworthy as it may enhance biological activity through increased lipophilicity and improved binding affinity to target proteins .

Q & A

Q. What are the primary synthetic routes for 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid?

  • Methodological Answer: The compound is synthesized via multicomponent reactions, such as the one-pot reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in aqueous conditions at room temperature . Alternatively, intermediates like 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid are coupled with amines using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide derivatives . For structural analogs, saponification of esters followed by acidification yields carboxylic acid derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic and heterocyclic framework, while High-Performance Liquid Chromatography (HPLC) ensures purity . Mass spectrometry (MS) validates the molecular ion peak (m/z 162.043 for the parent compound) . X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. What are the key structural distinctions between this compound and other imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer: The 2,5-dichlorophenyl substituent at the 2-position of the imidazo[1,2-a]pyridine core distinguishes it from analogs like imidazo[1,2-a]pyridine-3-carboxamides or trifluoromethyl derivatives. Substituent effects on electronic properties (e.g., electron-withdrawing Cl groups) can be quantified via Hammett constants or computational modeling .

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer: Store in a dry, inert atmosphere (argon or nitrogen) at -20°C to prevent degradation. Use PPE (gloves, goggles) due to potential irritancy. Waste must be segregated and treated by certified hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during amide derivative synthesis?

  • Methodological Answer: Yield discrepancies often arise from competing side reactions (e.g., ester hydrolysis vs. amide coupling). Optimize coupling agents (e.g., use HATU instead of EDC for sterically hindered amines) and monitor reaction progress via TLC or LC-MS. Purification by preparative HPLC or recrystallization improves product homogeneity .

Q. What strategies enhance para-selectivity in cross-coupling reactions involving this compound?

  • Methodological Answer: Electrooxidative C–H/N–H cross-coupling under mild conditions (e.g., using Pt electrodes and NaNO₃ as an electrolyte) achieves para-selective amination with >70% yields. Substrate electronic effects (e.g., electron-rich aryl rings) and directing groups (e.g., pyridyl) influence regioselectivity .

Q. How does the 2,5-dichlorophenyl group impact biological activity in drug discovery contexts?

  • Methodological Answer: The dichlorophenyl moiety enhances lipophilicity (LogP ~2.5) and binding affinity to hydrophobic pockets in targets like kinases or GPCRs. Comparative SAR studies with mono-chloro or trifluoromethyl analogs reveal improved metabolic stability and target inhibition (e.g., IC₅₀ values reduced by 10-fold in kinase assays) .

Q. What computational methods predict LogP and pKa values for this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculates electronic properties, while QSPR (Quantitative Structure-Property Relationship) models estimate LogP (e.g., 2.1 via Molinspiration) and pKa (e.g., 3.2 for the carboxylic acid group). Software like Schrödinger’s QikProp or ACD/Labs validates these predictions against experimental data .

Q. How can structural analogs be designed to improve aqueous solubility without compromising activity?

  • Methodological Answer: Introduce hydrophilic groups (e.g., morpholine, PEG chains) at the 3-carboxylic acid position via ester-to-amide substitution. Salt formation (e.g., sodium or lysine salts) enhances solubility. Maintain the dichlorophenyl group for target binding, as shown in analogs with 30% improved solubility (e.g., 1.2 mg/mL vs. 0.5 mg/mL for the parent) .

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